molecular formula C11H14BrNO2 B2489313 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid CAS No. 299439-39-7

3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid

Cat. No. B2489313
CAS RN: 299439-39-7
M. Wt: 272.142
InChI Key: NCPIZPKBFZZVEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid often involves regiospecific reactions and can include complex processes such as Knoevenagel condensation, alkylidene reduction, and esterification. For instance, the synthesis of ethyl 3-(3-aminophenyl)propanoate employs a tandem Knoevenagel condensation/alkylidene reduction, followed by the reduction of the intermediate 3-(3-nitrophenyl)propanoic acid, showcasing a methodology that might be adaptable for our compound of interest (Nagel, Radau, & Link, 2011).

Molecular Structure Analysis

The molecular structure of compounds related to this compound is characterized using techniques such as single-crystal X-ray diffraction. This analysis provides unambiguous structure determination and insights into the molecule's geometry, hydrogen bonding, and crystallization behavior, which is essential for understanding its chemical behavior and potential applications (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds typically include reductions, esterifications, and the formation of derivatives. For example, the conversion of 3-nitrobenzaldehyde to amino derivatives illustrates the compound's reactivity and the potential for derivatization, which could be relevant for the synthesis and modification of this compound (Nagel, Radau, & Link, 2011).

Physical Properties Analysis

The physical properties of compounds structurally related to this compound, such as solubility, crystallization behavior, and melting points, are often determined using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These properties are crucial for understanding the compound's stability and suitability for various applications (Sapnakumari et al., 2014).

Scientific Research Applications

Synthesis and Characterization

  • Studies have demonstrated methods for the improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, which share a structural similarity with "3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid." These methods yield compounds efficiently without the unfavorable hydrogenolysis of bromine, indicating the versatility of these compounds in synthesizing heteroaryl structures with potential applications in medicinal chemistry and materials science (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

  • Another research effort focused on the synthesis of the enantiomers and N-protected derivatives of similar amino acids, showcasing the potential of these compounds in stereo-selective synthesis and their utility in producing protected derivatives for further chemical transformations (Solymár, Kanerva, & Fülöp, 2004).

Potential Antimicrobial Agents

  • The antimicrobial potential of substituted phenyl azetidines derived from related compounds has been explored. This research opens pathways for the use of such compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Doraswamy & Ramana, 2013).

Material Science Applications

  • In the field of materials science, compounds structurally related to "this compound" have been used as building blocks for the elaboration of polybenzoxazine, a class of high-performance thermosetting polymers. This application underscores the relevance of such compounds in synthesizing materials with specific thermal and mechanical properties (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Fluorescence Studies

  • Research has also delved into the fluorescence derivatisation of amino acids using compounds that share a core structure with "this compound." These studies are pivotal for the development of fluorescent markers in biological assays and imaging technologies, highlighting the multifaceted applications of these compounds in biochemistry and molecular biology (Frade, Barros, Moura, & Gonçalves, 2007).

properties

IUPAC Name

3-amino-3-(3-bromo-4-ethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-2-7-3-4-8(5-9(7)12)10(13)6-11(14)15/h3-5,10H,2,6,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPIZPKBFZZVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(CC(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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